4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid
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Overview
Description
4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C12H16BClO4. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It is characterized by the presence of a boronic acid group, a chloro substituent, and a tetrahydropyran-2-ylmethoxy group attached to a phenyl ring.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
It’s worth noting that boronic acids are often used in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Pharmacokinetics
It’s important to note that the ph can strongly influence the rate of reaction of boronic acids, which may impact their bioavailability .
Result of Action
It’s known that the compound is used in the synthesis of certain compounds, including those with anti-cancer activity .
Action Environment
It’s known that the ph can strongly influence the rate of reaction of boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid typically involves the reaction of 4-chloro-2-hydroxyphenylboronic acid with tetrahydro-2H-pyran-2-ylmethanol under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Acids: Such as hydrochloric acid or sulfuric acid, used in hydrolysis reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through hydrolysis of the boronic acid group.
Scientific Research Applications
4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.
Material Science: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chloro and tetrahydropyran-2-ylmethoxy substituents.
4-Chlorophenylboronic Acid: Lacks the tetrahydropyran-2-ylmethoxy group.
2-((Tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic Acid: Lacks the chloro substituent.
Uniqueness
4-Chloro-2-((tetrahydro-2H-pyran-2-YL)methoxy)phenylboronic acid is unique due to the presence of both chloro and tetrahydropyran-2-ylmethoxy groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also impact the compound’s solubility and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
[4-chloro-2-(oxan-2-ylmethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO4/c14-9-4-5-11(13(15)16)12(7-9)18-8-10-3-1-2-6-17-10/h4-5,7,10,15-16H,1-3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENSDXMOEIJQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCC2CCCCO2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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